2-(Diethylamino)ethyl 4-bromobenzoate
Description
2-(Diethylamino)ethyl 4-bromobenzoate is an organic compound comprising a 4-bromobenzoic acid moiety esterified with 2-(diethylamino)ethanol. Its molecular formula is C₁₃H₁₈BrNO₂, with a molecular weight of ~272 g/mol. The bromine atom at the para position of the aromatic ring contributes to its steric and electronic properties, while the diethylaminoethyl group enhances solubility in polar organic solvents and may act as a protonable site under physiological conditions.
Properties
CAS No. |
38973-67-0 |
|---|---|
Molecular Formula |
C13H18BrNO2 |
Molecular Weight |
300.19 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-bromobenzoate |
InChI |
InChI=1S/C13H18BrNO2/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
HSTRBLADVQWITL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)ethyl 4-bromobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 4-bromobenzoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Reduction: Potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) at 0°C is commonly used for reduction reactions.
Substitution: Zinc dust and a palladium catalyst are often employed for substitution reactions involving benzyl chloride.
Major Products
Reduction: Aldehydes or alcohols are typically formed.
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
2-(Diethylamino)ethyl 4-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting cellular pathways. This interaction can lead to various biological effects, including inhibition of cell growth and induction of apoptosis .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Solubility: The bromo group in 2-(diethylamino)ethyl 4-bromobenzoate increases molecular weight and lipophilicity compared to the amino group in its analog (CAS 59-46-1). This reduces aqueous solubility but may enhance membrane permeability for biological studies .
Role of the Diethylaminoethyl Group: This group is consistent across all compounds, providing basic character (pKa ~8–10) due to the tertiary amine. This facilitates solubility in acidic environments and may influence pharmacokinetic properties.
Structural Complexity and Applications: The hydrazono-substituted analog () exhibits a larger, more complex structure, likely requiring advanced synthetic techniques. Such compounds are often explored for their chelating or catalytic properties . Chlorinated analogs (e.g., CAS 70204-63-6) are frequently investigated for antimicrobial or anticancer activities due to halogen-mediated bioactivity .
Research Implications and Limitations
- Brominated vs. Chlorinated Analogs : Bromine’s higher atomic weight and polarizability may enhance binding affinity in certain biological targets compared to chlorine, though this requires experimental validation.
- Amino vs. Bromo Substituents: The amino group (electron-donating) increases aromatic ring reactivity toward electrophilic substitution, whereas bromo (electron-withdrawing) directs further substitution to meta positions.
Comparisons are inferred from structural analogs and general chemical principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
